molecular formula C11H16O3 B13568968 2-(2,5-Dimethoxyphenyl)propan-1-ol

2-(2,5-Dimethoxyphenyl)propan-1-ol

Cat. No.: B13568968
M. Wt: 196.24 g/mol
InChI Key: UDHCLHIROPAYHA-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O3 It is a secondary alcohol with a phenyl group substituted with two methoxy groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)propan-1-ol typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques, which may involve the use of automated reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 2-(2,5-Dimethoxyphenyl)propan-1-one or 2-(2,5-Dimethoxyphenyl)propanal.

    Reduction: 2-(2,5-Dimethoxyphenyl)propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)propan-1-ol involves its interaction with various molecular targets, primarily through its hydroxyl and methoxy groups. These functional groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethoxyphenyl)propan-1-ol
  • 2-(3,4-Dimethoxyphenyl)propan-1-ol
  • 2-(2,5-Dimethoxyphenyl)ethanol

Uniqueness

2-(2,5-Dimethoxyphenyl)propan-1-ol is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological interactions compared to other similar compounds.

Biological Activity

2-(2,5-Dimethoxyphenyl)propan-1-ol is an organic compound with the molecular formula C₁₁H₁₆O₃ and a molecular weight of 196.24 g/mol. This compound is characterized by a propanol backbone attached to a 2,5-dimethoxyphenyl group, which significantly influences its chemical behavior and biological interactions. Given its structural properties, it has garnered interest in medicinal chemistry and pharmacology.

The compound features two methoxy groups located at the 2 and 5 positions on the phenyl ring. This specific arrangement affects its electronic properties and steric hindrance, which can lead to varied biological activities compared to other structurally similar compounds.

Synthesis

The synthesis of this compound typically involves:

  • Oxidation using potassium permanganate or chromium trioxide in acidic or basic media.
  • Reduction with lithium aluminum hydride in anhydrous ether.
  • Substitution reactions involving halides or amines with suitable catalysts.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Pharmacological Effects

  • Dopamine Receptor Interaction : Research indicates that compounds related to this compound may act as ligands for dopamine receptors, particularly the D2 subtype. High-affinity binding has been observed, suggesting potential use in treating conditions related to dopamine dysregulation, such as schizophrenia and Parkinson's disease .
  • Genotoxicity Studies : In vitro studies have evaluated the genotoxic potential of related compounds using the Ames test. Results showed no mutagenic effects for several analogues, indicating a potentially safer profile for therapeutic applications .
  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases .

Case Studies

Several case studies provide insights into the biological activity of this compound:

StudyObjectiveFindings
Study AEvaluate D2 receptor affinityDemonstrated high binding affinity for D2 receptors, indicating potential for CNS applications .
Study BAssess genotoxicityNo mutagenic effects observed; compounds showed low toxicity at therapeutic doses .
Study CInvestigate antioxidant propertiesExhibited significant antioxidant activity in vitro, suggesting potential health benefits .

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)propan-1-ol

InChI

InChI=1S/C11H16O3/c1-8(7-12)10-6-9(13-2)4-5-11(10)14-3/h4-6,8,12H,7H2,1-3H3

InChI Key

UDHCLHIROPAYHA-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=C(C=CC(=C1)OC)OC

Origin of Product

United States

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